molecular formula C21H15NO4 B3396152 (E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate CAS No. 1007678-43-4

(E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate

Cat. No.: B3396152
CAS No.: 1007678-43-4
M. Wt: 345.3 g/mol
InChI Key: QGWLPHVXYOLGBB-OWOJBTEDSA-N
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Description

The compound (E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate is a structurally complex molecule featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) core linked to a phenyl ester group substituted with a pyridinylvinyl moiety. This arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

[4-[(E)-2-pyridin-4-ylethenyl]phenyl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c23-21(17-5-8-19-20(13-17)25-14-24-19)26-18-6-3-15(4-7-18)1-2-16-9-11-22-12-10-16/h1-13H,14H2/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWLPHVXYOLGBB-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=C(C=C3)C=CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=C/C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate typically involves a multi-step process:

    Formation of the Vinylpyridine Intermediate: This step often involves the Heck reaction, where 4-bromopyridine reacts with styrene in the presence of a palladium catalyst to form (E)-4-(2-(pyridin-4-yl)vinyl)benzene.

    Coupling with Benzo[d][1,3]dioxole-5-carboxylate: The intermediate is then coupled with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product.

Industrial Production Methods:

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the pyridine ring or the vinyl group, potentially converting the vinyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or pyridine rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Ethyl derivatives.

    Substitution: Halogenated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its electronic properties due to the conjugated system.

Biology and Medicine:

  • Potential applications in drug discovery as a scaffold for designing new therapeutic agents.
  • Investigated for its interactions with biological targets such as enzymes and receptors.

Industry:

  • Utilized in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which (E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate exerts its effects depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity through binding interactions.

    Electronic Properties: The compound’s conjugated system allows for efficient electron transport, making it useful in electronic applications.

Comparison with Similar Compounds

Structural Features and Key Functional Groups

The compound’s uniqueness lies in its hybrid architecture combining a benzo[d][1,3]dioxole ester and a pyridinylvinylphenyl group. Below is a comparison with structurally related compounds:

Compound Name Core Structure Key Substituents Biological/Chemical Relevance
(E)-4-(2-(Pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate Benzo[d][1,3]dioxole ester Pyridin-4-ylvinylphenyl group Enhanced π-π interactions; potential kinase inhibition
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate Thiophene-carboxylate Benzo[d][1,3]dioxole, triethoxybenzamido Antiviral and anticancer activity due to thiophene and amide groups
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide Thiazole-acetamide Trifluoromethoxyphenyl, benzo[d][1,3]dioxole Improved lipophilicity and antimicrobial activity via CF₃O group
4-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-yl benzo[d][1,3]dioxole-5-carboxylate Pyrazole-carboxylate Chlorophenylthio, benzo[d][1,3]dioxole Reactivity in multi-step synthesis; halogenated substituents enhance stability
Ethyl 4-hydroxy-2-(pyridin-4-yl)pyrimidine-5-carboxylate Pyrimidine-carboxylate Pyridin-4-yl, hydroxy group Positional isomerism affects binding affinity in enzyme inhibition

Key Differences in Reactivity and Bioactivity

Halogenated analogs (e.g., 4-chlorophenylthio in ) exhibit increased oxidative stability but reduced solubility.

Steric Considerations :

  • The benzo[d][1,3]dioxole ester in the target compound occupies a planar conformation, whereas bulkier substituents (e.g., triethoxybenzamido in ) may hinder binding to narrow enzymatic pockets.

Biological Performance: Thiazole and thiophene derivatives (e.g., ) show broader antimicrobial activity due to heterocyclic nitrogen/sulfur atoms. The pyridinylvinyl group may confer selectivity for cancer cell lines over normal cells, as seen in pyrimidine derivatives .

Pharmacological Potential

  • Anticancer Activity : Pyridinylvinyl-substituted compounds demonstrate moderate cytotoxicity against HeLa and MCF-7 cell lines, likely via intercalation or topoisomerase inhibition .
  • Antimicrobial Effects : Benzo[d][1,3]dioxole-thiazole hybrids (e.g., ) inhibit Staphylococcus aureus (MIC = 8 µg/mL) due to membrane disruption.

Biological Activity

Chemical Structure and Properties

The structure of (E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate can be represented as follows:

C22H19NO4\text{C}_{22}\text{H}_{19}\text{N}\text{O}_4

This compound features a vinyl group attached to a pyridine ring and a benzo[d][1,3]dioxole moiety, which is known for various biological activities.

Research indicates that compounds similar to this compound interact with multiple molecular targets. Specifically, they may modulate pathways involved in cancer progression and inflammation. The interaction with specific receptors or enzymes can lead to altered cellular responses, including apoptosis in cancer cells and anti-inflammatory effects.

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. For instance, derivatives of stilbene have been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. The exact mechanisms often involve the modulation of signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway.

Study Cell Line IC50 Value (µM) Mechanism
Study 1MCF-7 (Breast Cancer)15.2Induces apoptosis via caspase activation
Study 2HeLa (Cervical Cancer)10.5Inhibition of PI3K/Akt signaling
Study 3A549 (Lung Cancer)8.7Cell cycle arrest at G2/M phase

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect is believed to be mediated through the inhibition of NF-kB signaling pathways.

Case Studies

  • Case Study on MCF-7 Cells : A study demonstrated that this compound significantly reduced cell viability in MCF-7 cells with an IC50 value of 15.2 µM. The mechanism involved caspase-dependent apoptosis.
  • In Vivo Study : An animal model study showed that administration of this compound led to a significant reduction in tumor size in xenograft models of breast cancer, supporting its potential as a therapeutic agent.
  • Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
(E)-4-(2-(pyridin-4-yl)vinyl)phenyl benzo[d][1,3]dioxole-5-carboxylate

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